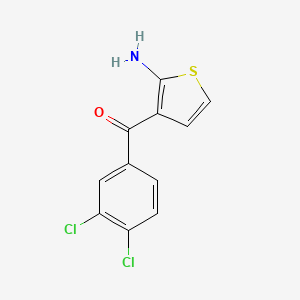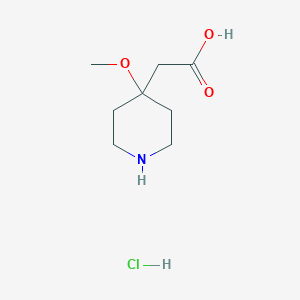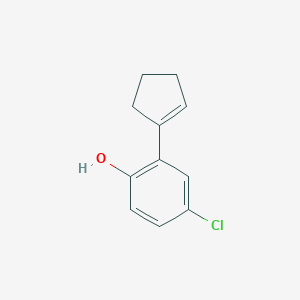
4-Chloro-2-(cyclopent-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(cyclopent-1-en-1-yl)phenol is an organic compound characterized by a phenolic group substituted with a chlorine atom and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol typically involves the reaction of 4-chlorophenol with cyclopent-1-ene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or ferric chloride, which facilitates the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like diethylamine or morpholine under mild conditions (e.g., methanol, 20°C).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-2-(cyclopent-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The chlorine atom and cyclopentene ring contribute to the compound’s reactivity and specificity in targeting certain enzymes or receptors.
Comparison with Similar Compounds
- 4-Chloro-2-(cyclopent-1-en-1-yl)-1-fluorobenzene
- 2-Chloro-4-(cyclopent-1-en-1-yl)-1-phenoxybenzene
Comparison: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-chloro-2-(cyclopenten-1-yl)phenol |
InChI |
InChI=1S/C11H11ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h3,5-7,13H,1-2,4H2 |
InChI Key |
DGTAEGZZEVMBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


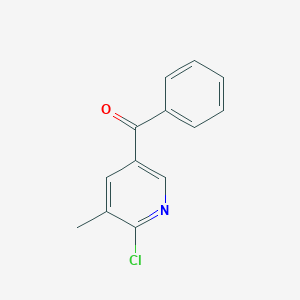

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
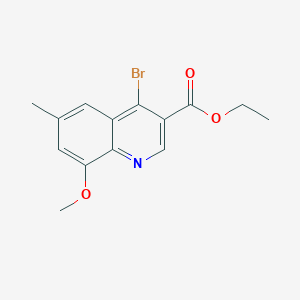
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)
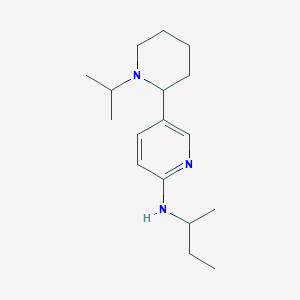


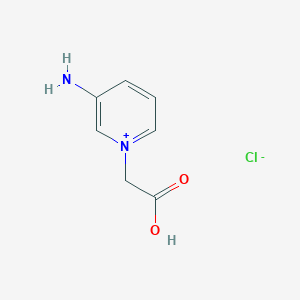
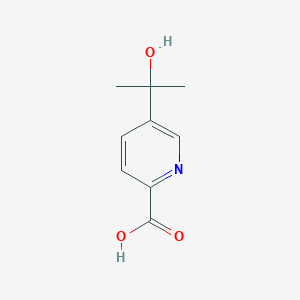
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
